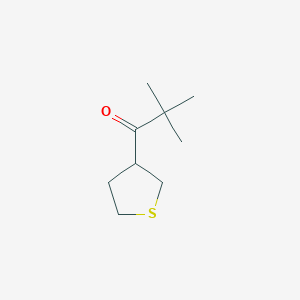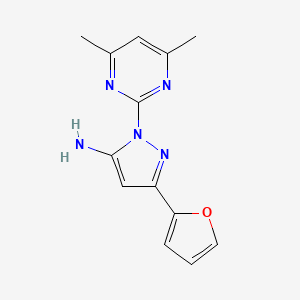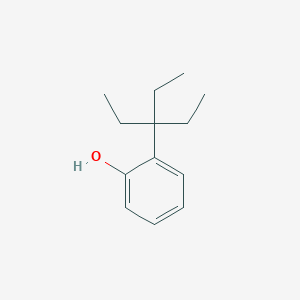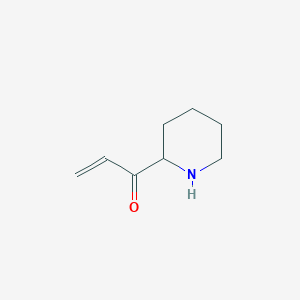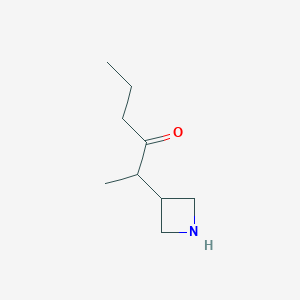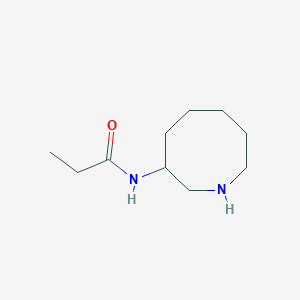
N-(Azocan-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azocan-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a member of the amide family, characterized by the presence of a propanamide group attached to an azocane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)propanamide typically involves the reaction of azocane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Azocane + Propanoyl Chloride → this compound
- Reaction Conditions : Anhydrous conditions, base (triethylamine), solvent (dichloromethane), temperature (0-5°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Azocan-3-yl)propanamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Substitution : this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
- Substitution : Nucleophiles such as amines, alcohols, or thiols, typically under basic or neutral conditions.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of primary amines or alcohols.
- Substitution : Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Azocan-3-yl)propanamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Azocan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-Dioxopyrrolidin-1-yl)butanamide
Uniqueness: N-(Azocan-3-yl)propanamide is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as stability and reactivity under specific conditions.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
N-(azocan-3-yl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-9-6-4-3-5-7-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
NYWPMYHZZXSPKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1CCCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


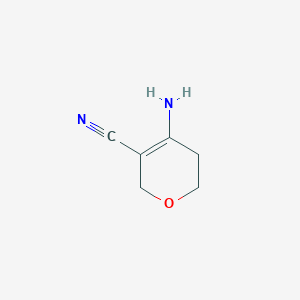
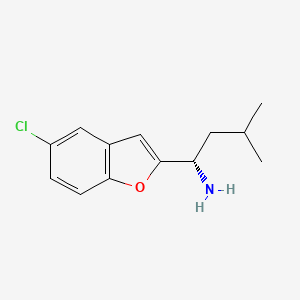
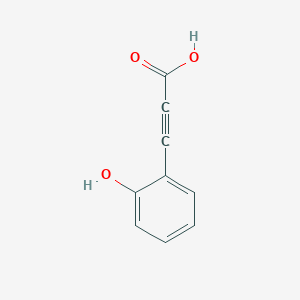
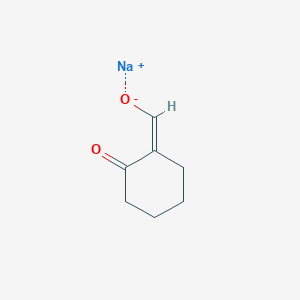

![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
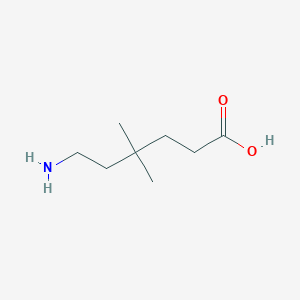

![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
